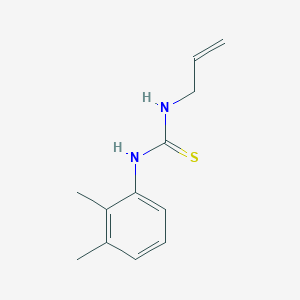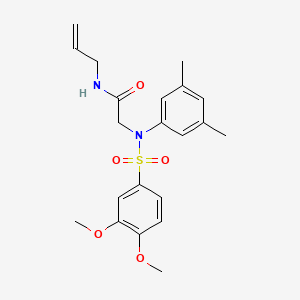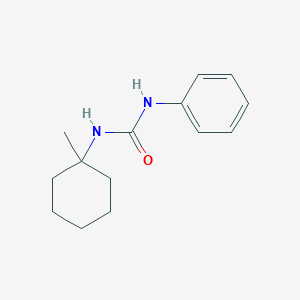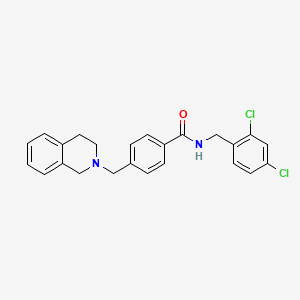![molecular formula C21H24N4O7S B4995489 N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B4995489.png)
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an imidazolidinone ring, a hydroxypropyl group, and a nitrophenyl benzene sulfonamide moiety
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical properties, it could be studied for its potential therapeutic effects. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Métodos De Preparación
The synthesis of N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE involves multiple steps, starting with the formation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nitrophenyl benzene sulfonamide moiety through a sulfonation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Análisis De Reacciones Químicas
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
3-[(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)METHYL]BENZONITRILE: Similar imidazolidinone structure but different functional groups.
4-[3-(4-HYDROXYBUTYL)-4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL]-2-(TRIFLUOROMETHYL)BENZONITRILE: Similar imidazolidinone structure with additional functional groups.
N,N’-METHYLENEBIS[N’-3-(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]UREA: Contains imidazolidinone rings and urea groups.
Propiedades
IUPAC Name |
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c1-14-8-10-16(11-9-14)33(31,32)24(17-6-4-5-7-18(17)25(29)30)13-15(26)12-23-19(27)21(2,3)22-20(23)28/h4-11,15,26H,12-13H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZWLBGSEKAGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=O)C(NC2=O)(C)C)O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
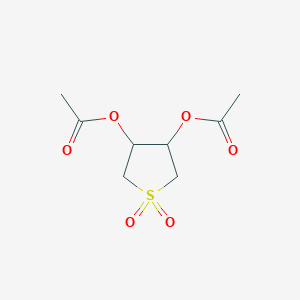

![N,N-diethyl-4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide](/img/structure/B4995422.png)
![2-hydroxy-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4995428.png)
![ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE](/img/structure/B4995443.png)
![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)
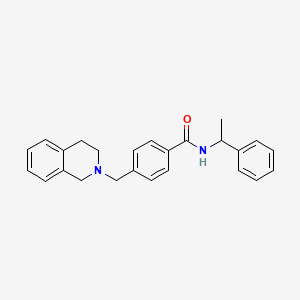
![2-[(4E)-4-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)
![1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)
